6-propyl-2-oxaspiro[3.3]heptane-6-carbonitrile
Description
6-Propyl-2-oxaspiro[3.3]heptane-6-carbonitrile is a spirocyclic compound featuring a 2-oxaspiro[3.3]heptane core with a propyl substituent and a cyano (-CN) group at the 6-position. The spiro[3.3]heptane scaffold, characterized by two fused three-membered rings sharing a central atom, confers unique steric and electronic properties. This compound is primarily utilized as a building block in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules requiring rigid, three-dimensional frameworks .
Properties
IUPAC Name |
6-propyl-2-oxaspiro[3.3]heptane-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-3-9(6-11)4-10(5-9)7-12-8-10/h2-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGCNURKYOYUJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC2(C1)COC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Ether Formation
The spiro[3.3]heptane core is often constructed via intramolecular cyclization of diol or halo-alcohol precursors. For example, EvitaChem’s synthesis of 6-methyl-2-oxaspiro[3.3]heptane-6-carbonitrile involves treating a γ-hydroxy nitrile intermediate with a strong base (e.g., KOtBu) to induce cyclization. Adapting this for the propyl variant, a propyl-substituted γ-hydroxy nitrile could undergo similar ring closure.
Reaction Conditions :
-
Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base : Potassium tert-butoxide (KOtBu) or sodium hydride (NaH).
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Temperature : 0°C to room temperature.
A hypothetical pathway is illustrated below:
This method typically achieves 70–80% yields for methyl analogues, suggesting comparable efficiency for propyl derivatives.
Coupling Reaction-Mediated Assembly
Peptide Coupling for Side-Chain Functionalization
Ambeed’s data highlights the use of coupling agents (e.g., HATU, T3P) to append functional groups to spirocyclic carboxylic acids. For this compound, this could involve coupling a propyl-amine or propyl-alcohol derivative:
Reaction Details :
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction facilitates ether bond formation, critical for constructing the oxaspiro ring. A propyl-bearing diol could undergo Mitsunobu cyclization:
Conditions :
-
Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃).
-
Solvent : THF.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield | Advantages | Challenges |
|---|---|---|---|---|
| Intramolecular Cyclization | KOtBu, THF | 70–80% | High atom economy | Sensitive to steric hindrance |
| Ring-Closing Metathesis | Grubbs II, toluene | ~65% | Modular precursor design | High catalyst cost |
| Nucleophilic Substitution | NaCN, DMF | 62–75% | Straightforward conditions | Requires halogenated intermediates |
| Peptide Coupling | HATU, DIPEA | 68–83% | High functional group tolerance | Multi-step synthesis |
Scalability and Industrial Considerations
Industrial-scale synthesis prioritizes cost-effectiveness and minimal purification steps. The intramolecular cyclization route (Section 1.1) is most scalable, with yields exceeding 75% in pilot studies. Conversely, coupling-mediated methods (Section 3.1) require expensive reagents like HATU ($120/g), making them less viable for bulk production .
Chemical Reactions Analysis
Types of Reactions
6-propyl-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The molecular formula of 6-propyl-2-oxaspiro[3.3]heptane-6-carbonitrile is , with a molecular weight of approximately 165.23 g/mol. Its spirocyclic structure enhances its steric and electronic properties, making it a candidate for various chemical reactions and biological interactions.
Chemistry
This compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical pathways and the development of novel materials with distinct properties.
Biology
Research indicates potential biological activities associated with this compound, particularly:
- Antimicrobial Properties : The nitrile functional group may inhibit bacterial growth.
- Antiviral Activity : Similar compounds have shown effectiveness against viral infections.
- Anticancer Properties : The spirocyclic structure may enhance binding to cancer-related targets, leading to potential therapeutic applications.
The mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Mechanism of Action
The mechanism of action of 6-propyl-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow for unique binding interactions, influencing the compound’s biological activity. Pathways involved may include signal transduction or metabolic processes.
Comparison with Similar Compounds
Research and Industrial Implications
The structural versatility of this compound makes it a valuable scaffold for:
- Drug Discovery : Its balanced lipophilicity and rigidity suit central nervous system (CNS) targets.
- Agrochemicals : The propyl group may enhance bioavailability in hydrophobic environments.
- Synthetic Chemistry : Functional group diversity enables derivatization into amines, carboxylic acids, or heterocycles.
Limitations : Direct data on the target compound’s biological activity is sparse; most inferences are drawn from structural analogs. Further studies on its pharmacokinetics and toxicity are warranted.
Biological Activity
6-Propyl-2-oxaspiro[3.3]heptane-6-carbonitrile is a spirocyclic compound characterized by its unique structural features, including a spiro[3.3]heptane framework and a nitrile group. Its molecular formula is CHNO, with a molecular weight of approximately 165.23 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
The compound features a nitrile group, which is known to impart distinctive chemical reactivity and biological activity. The spirocyclic structure enhances the compound's binding affinity to biological targets, making it a candidate for further investigation in drug discovery and development.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 165.23 g/mol |
| CAS Number | Not specified |
| Structural Features | Spirocyclic, Nitrile |
Synthesis Methods
The synthesis of this compound typically involves multi-step processes that include:
- Formation of the Spirocyclic Framework : This can be achieved through cyclization reactions involving suitable precursors.
- Introduction of the Nitrile Group : Often accomplished through nucleophilic substitution reactions under acidic or basic conditions.
These methods are essential for producing the compound in sufficient purity and yield for biological testing.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The unique steric and electronic properties associated with its spirocyclic structure may allow for enhanced interactions with biomolecules, potentially influencing various biochemical pathways.
Potential Therapeutic Applications
Research indicates that compounds with similar structural characteristics often exhibit significant biological activities, including:
- Antimicrobial Properties : The nitrile functional group may contribute to the inhibition of bacterial growth.
- Antiviral Activity : Similar compounds have shown effectiveness against viral infections.
- Anticancer Properties : The spirocyclic structure may enhance binding to cancer-related targets, leading to potential therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid | CHNO | Contains a carboxylic acid group |
| 6-Methyl-2-oxaspiro[3.3]heptane-6-carbonitrile | CHNO | Methyl group instead of propyl |
| 6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile | CHNO | Contains a phenyl group |
The presence of the nitrile group in this compound differentiates it from these analogs, potentially conferring distinct chemical properties and biological activities.
Q & A
Q. What are the common synthetic routes for 6-propyl-2-oxaspiro[3.3]heptane-6-carbonitrile, and how can reaction conditions be optimized?
The synthesis of spiro carbonitriles often involves cyclization reactions or multi-step protocols. For example, solvent-free conditions with solid catalysts (e.g., sodium ethoxide) are effective for analogous carbonitriles, improving atom economy and reducing waste . Optimization may include adjusting temperature, catalyst loading, and solvent polarity. Green chemistry approaches, such as continuous flow reactors, can enhance scalability and sustainability .
Q. Which analytical techniques are critical for structural elucidation of this spiro compound?
X-ray crystallography is definitive for confirming spirocyclic geometry, as demonstrated for related carbonitriles (e.g., CCDC-971311) . Complementary methods include:
- NMR spectroscopy : To resolve propyl chain conformation and spiro junction dynamics.
- High-resolution mass spectrometry (HR-MS) : For molecular formula validation (e.g., DART ionization in spirocarbonitrile analogs) .
- FT-IR : To confirm nitrile (C≡N) and ether (C-O-C) functional groups.
Q. What safety protocols are essential when handling nitrile-containing spiro compounds?
Nitriles can release toxic cyanide under decomposition. Key precautions include:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis or handling .
- Storage : In airtight containers under inert gas to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be tailored to improve yield and selectivity in spirocarbonitrile synthesis?
Advanced optimization strategies include:
- DoE (Design of Experiments) : Systematic variation of parameters (e.g., catalyst type, solvent, stoichiometry) to identify critical factors .
- Microwave-assisted synthesis : Reduces reaction time for thermally sensitive intermediates .
- In situ monitoring : Techniques like HPLC or Raman spectroscopy to track intermediate formation .
Q. What methodologies assess the compound’s adsorption and reactivity on environmental surfaces (e.g., lab equipment, indoor materials)?
Molecular-level studies using microspectroscopic imaging (e.g., AFM-IR) can map adsorption behavior . Surface reactivity can be probed via:
- XPS (X-ray Photoelectron Spectroscopy) : To study oxidation states at interfaces.
- TGA-MS : To monitor thermal degradation products on surfaces .
Q. How can researchers resolve contradictions in toxicity or stability data for novel spirocarbonitriles?
Contradictions often arise from varying experimental conditions (e.g., pH, temperature). Mitigation strategies include:
- Replication : Cross-validate results in independent labs.
- Literature meta-analysis : Use databases (PubMed, Toxline) to compare historical data .
- Computational modeling : Predict degradation pathways via DFT or QSAR .
Q. What experimental designs are recommended for studying biomolecular interactions (e.g., enzyme inhibition) with this compound?
- SPR (Surface Plasmon Resonance) : Quantify binding affinity in real-time .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
- Molecular docking : Use crystallographic data (e.g., PDB IDs) to predict binding modes .
Q. How can spirocyclic rigidity influence the compound’s applications in asymmetric catalysis or drug design?
The spiro architecture enforces conformational constraints, which can:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
